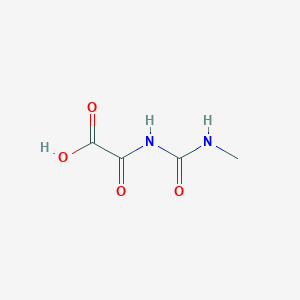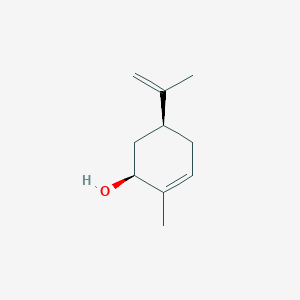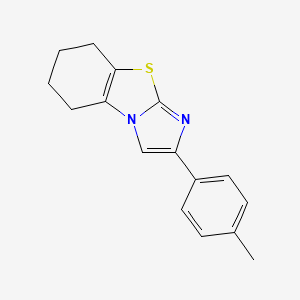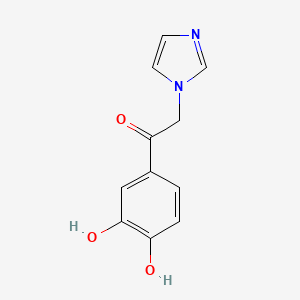
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)-2-(1-imidazolyl)ethanone is an aromatic ketone.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and its derivatives have been explored for their potential antibacterial and antifungal properties. For example, research has shown that certain imidazole derivatives exhibit significant antibacterial action against E. coli and S. aureus, and antifungal action against C. albicans and C. fumigatus (Sawant et al., 2011). Additionally, the compound's analogues have demonstrated antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).
Chemical Synthesis and Characterization
The compound has been utilized in various chemical syntheses, producing a range of heterocyclic compounds. For instance, its use in the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, where it reacts with N-hydroxyurea, demonstrates its versatility in organic synthesis (Shtamburg et al., 2019). Furthermore, the compound has been a key starting material in the synthesis of various Schiff's bases with potential antibacterial properties (Patel et al., 2011).
Heme Oxygenase Inhibitors
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and related compounds have been studied as inhibitors of heme oxygenases, enzymes involved in heme degradation. The structural study of these inhibitors can provide insights for the development of therapeutic applications (Rahman et al., 2008).
Propiedades
Nombre del producto |
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H10N2O3/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13/h1-5,7,14-15H,6H2 |
Clave InChI |
JHQYDDFNYJJOIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CN2C=CN=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



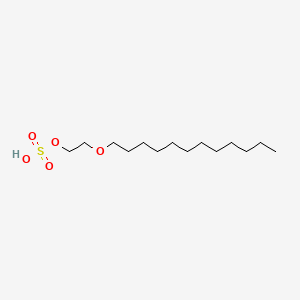
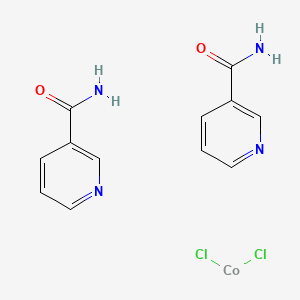
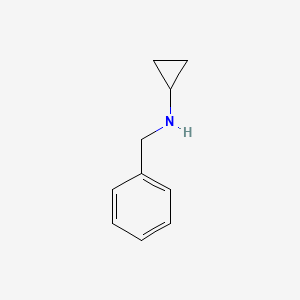
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
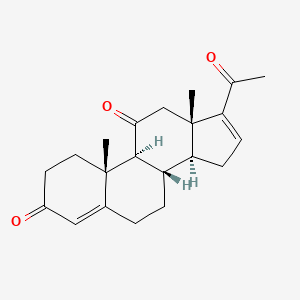
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)
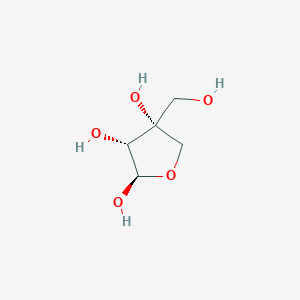
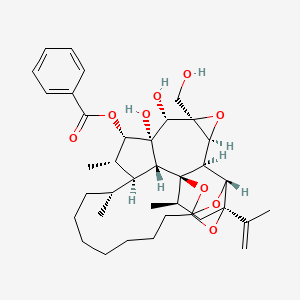

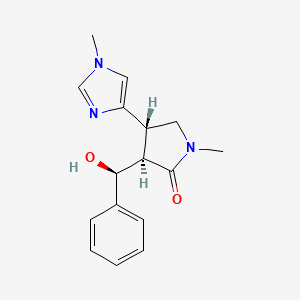
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)
